3-Methyl-2-butenal dimethyl hydrazone
Description
3-Methyl-2-butenal dimethyl hydrazone is a Schiff base formed via the condensation of 3-methyl-2-butenal (an α,β-unsaturated aldehyde) with dimethylhydrazine. This compound features a hydrazone functional group (–NH–N=CH–) with methyl substituents on the hydrazine moiety and a branched aliphatic chain. Its structure imparts unique reactivity, such as pH-sensitive bond cleavage and stereoselective applications in organic synthesis. The hydrazone bond’s lability under acidic conditions makes it valuable in drug delivery systems and asymmetric catalysis .
Properties
CAS No. |
16713-48-7 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Synonyms |
3-Methyl-2-butenal dimethyl hydrazone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below summarizes structural differences among key hydrazones:
Key Observations :
- Aliphatic vs. Aromatic Systems : The target compound’s aliphatic backbone contrasts with aromatic systems (e.g., benzothiazole or aryl groups), influencing solubility and electronic properties.
- Functional Group Diversity: The dimethylamino group in this compound enhances solubility in organic solvents, whereas ionic groups (e.g., –Cl⁻ in benzothiazolinone hydrazone) improve water solubility.
Comparison Highlights :
- The target compound’s synthesis is straightforward compared to enantioselective SAMP/RAMP hydrazone preparations.
- Acidic conditions are critical for benzothiazolinone hydrazone synthesis, whereas the target compound forms under milder conditions.
Physicochemical Properties and Stability
Key Findings :
- The target compound’s pH-sensitive bond aligns with applications in tumor-targeted drug delivery, whereas HYD (iso) prioritizes acid stability for corrosion inhibition.
- Hydrazone-to-azo tautomerism in Orange II highlights solvent-dependent stability, a feature less prominent in aliphatic hydrazones like the target compound.
Comparative Insights :
- The target compound’s versatility spans biomedical and synthetic chemistry, unlike application-specific hydrazones (e.g., MBTH for analytics).
- tertiary stereocenter formation) .
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